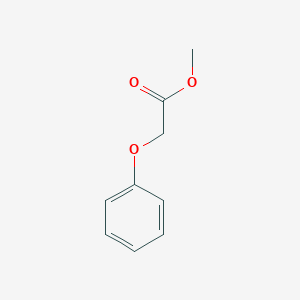
Methyl phenoxyacetate
概要
説明
Methyl phenoxyacetate, when the temperature is greater than or equal to 30°C, is a clear colorless to slightly yellow liquid; at less than 30°C, it is a white solid . It can be used as a disinfectant or pharmaceutical intermediate or pesticide intermediate .
Synthesis Analysis
Methyl phenoxyacetate (MPOA) was used as an acylating agent in the synthesis of loracarbef, a carbacephalosporin antibiotic . The synthesis of methyl phenoxyacetate involves the use of methyl bromoacetate and phenol dissolved in acetone, with the addition of K2CO3 and KI, and the mixture is heated to reflux with stirring overnight .Molecular Structure Analysis
The molecular formula of Methyl phenoxyacetate is C9H10O3 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Methyl phenoxyacetate was used as an acylating agent in the synthesis of loracarbef, a carbacephalosporin antibiotic .Physical And Chemical Properties Analysis
Methyl phenoxyacetate has a density of 1.1±0.1 g/cm3, a boiling point of 245.0±0.0 °C at 760 mmHg, and a flash point of 88.7±14.4 °C . It has a refractive index of n20/D 1.514 (lit.) .科学的研究の応用
Synthesis of Loracarbef
Methyl phenoxyacetate (MPOA) has been used as an acylating agent in the synthesis of loracarbef, a carbacephalosporin antibiotic . Loracarbef is used to treat bacterial infections by inhibiting the synthesis of the bacterial cell wall.
MCPA-d3 Synthesis
Methyl phenoxyacetate is used in the synthesis of MCPA-d3 . MCPA-d3 is a derivative of MCPA, a powerful, selective, and systemic phenoxy herbicide used to control broadleaf weeds.
Sobetirome Synthesis
Methyl phenoxyacetate is also used in the synthesis of Sobetirome . Sobetirome is a thyroid hormone analog that has been studied for its potential use in the treatment of X-linked adrenoleukodystrophy, a rare and often severe genetic disorder that affects the nervous system and adrenal glands.
Synthesis of Phenoxy Thiazoles
In 2018, a novel series of phenoxy thiazoles were synthesized using methyl phenoxyacetate . These compounds were screened for cytotoxic and anti-proliferative activity against multiple cancer cells. The results revealed that a compound with methyl and fluoro substitutes has potential cytotoxic efficacy .
Synthesis of Phenoxy Acetamide Derivatives
Methyl phenoxyacetate is used in the synthesis of phenoxy acetamide and its derivatives . These compounds have been investigated for their potential therapeutic applications. The derivatives include chalcone, indole, and quinoline .
Research and Development in Medicinal Chemistry
Methyl phenoxyacetate is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . It is used in the development of new pharmaceutical compounds and the study of their biological effects .
Safety and Hazards
作用機序
Target of Action
Methyl phenoxyacetate (MPOA) is primarily used as an acylating agent in the synthesis of loracarbef, a carbacephalosporin antibiotic . The primary targets of MPOA are therefore the molecules involved in the synthesis of loracarbef.
Mode of Action
As an acylating agent, MPOA interacts with its targets by introducing an acyl group into the molecule. This results in the formation of a covalent bond between the acyl group of MPOA and a nucleophilic atom in the target molecule, facilitating the synthesis of loracarbef .
Pharmacokinetics
Its physical and chemical properties such as its molecular weight of 16617 , and its liquid form at temperatures above 30°C , suggest that it may have good bioavailability.
Result of Action
The primary result of MPOA’s action is the synthesis of loracarbef, a carbacephalosporin antibiotic . Loracarbef is used to treat a variety of bacterial infections, indicating that the action of MPOA ultimately results in antibacterial activity.
Action Environment
The action of MPOA can be influenced by environmental factors such as temperature. For instance, MPOA is a clear colorless to slightly yellow liquid when the temperature is above 30°C, and a white solid at temperatures below 30°C . This suggests that the efficacy and stability of MPOA, and hence its ability to act as an acylating agent, may be temperature-dependent.
特性
IUPAC Name |
methyl 2-phenoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-9(10)7-12-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCKRPHEZOHHBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062161 | |
| Record name | Acetic acid, phenoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl phenoxyacetate | |
CAS RN |
2065-23-8 | |
| Record name | Methyl 2-phenoxyacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl phenoxyacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL PHENOXYACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-phenoxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, phenoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl phenoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PHENOXYACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD9OF3328O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the synthetic applications of methyl phenoxyacetate?
A1: Methyl phenoxyacetate serves as a versatile building block in organic synthesis. It can be used in the synthesis of:
- Macrocyclic benzodiamides and dibenzotetraamides: Reacting methyl phenoxyacetates with α,ω-diamines in solvents like methanol or ethylene glycol produces these macrocycles. []
- Penicillin V: Methyl phenoxyacetate acts as an acyl donor in the enzymatic synthesis of penicillin V, catalyzed by penicillin acylase. []
- Atropine Sulfate: A multi-step synthesis uses methyl phenoxyacetate as a starting material to produce the anticholinergic agent atropine sulfate. []
- Solid-phase peptide synthesis: The derivative 4-(2-bromopropionyl)phenoxyacetic acid is used as a bifunctional linker in this technique. []
Q2: How is the herbicide 4-chloro-2-methylphenoxyacetate metabolized by soil bacteria?
A2: A soil pseudomonad utilizes 4-chloro-2-methylphenoxyacetate as its sole carbon source, breaking it down through a proposed pathway involving:
- Initial transformation into 5-chloro-o-cresol and 5-chloro-3-methylcatechol. []
- Dechlorination with the release of chloride ions. []
- Formation of the intermediate γ-carboxymethylene-α-methyl-Δ(αβ)-butenolide. []
- Further breakdown to γ-hydroxy-α-methylmuconate. []
Q3: Are there any known photochemical reactions involving methyl phenoxyacetates?
A3: Yes, methyl phenoxyacetates exhibit interesting photochemical behavior. Studies have investigated both the photochemical reactions of methyl phenoxyacetates themselves [, ] and the impact of inclusion complex formation on their photoreactivity, particularly in the context of photorearrangement. []
Q4: What is the structure and molecular formula of methyl phenoxyacetate?
A4: Methyl phenoxyacetate (C9H10O3) consists of a phenyl ring linked to an acetate group via an oxygen atom. The methyl group is attached to the carboxyl function of the acetate.
Q5: Is there research on the pharmacological properties of compounds derived from methyl phenoxyacetate?
A5: Yes, tris-(2-hydroxyethyl)ammonium-2-methyl-phenoxyacetate (trecrezane), synthesized from a methyl phenoxyacetate derivative, has been studied for its effects on:
- Immunity and Hematopoiesis: Trecrezane exhibits immunomodulatory effects and may hold promise for treating immune deficiencies and autoimmune disorders. It appears to normalize immunity and hemopoiesis by restoring the activity of early erythropoiesis precursors. [, ]
- Viral Hepatitis: Trecrezane has been investigated as part of a complex treatment approach for acute viral hepatitis B, as well as hepatitis A and B complicated by occupational factors. []
- Other Conditions: Studies have also explored trecrezane's potential in treating ischemic heart disease, multiple sclerosis, and tuberculosis. []
Q6: What safety considerations are associated with handling 4-(2-bromopropionyl)phenoxyacetic acid?
A6: 4-(2-bromopropionyl)phenoxyacetic acid is an irritant to the eyes, respiratory system, and skin. Precautions should be taken to:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




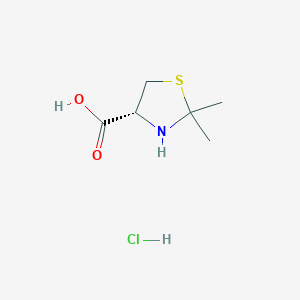
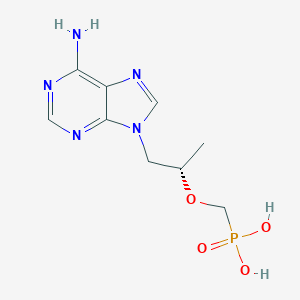


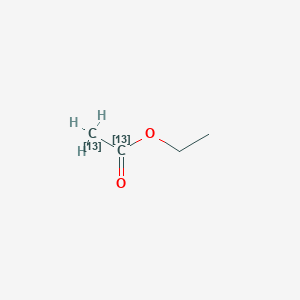
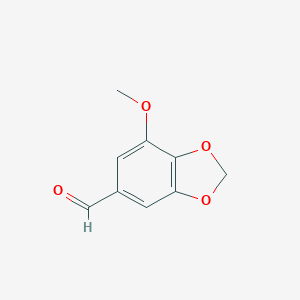


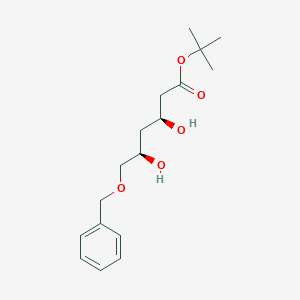
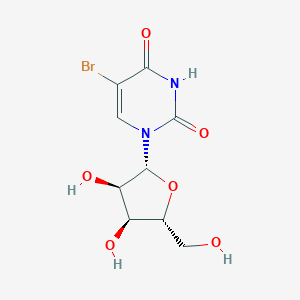
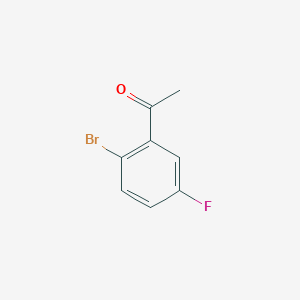
![(3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde](/img/structure/B41419.png)